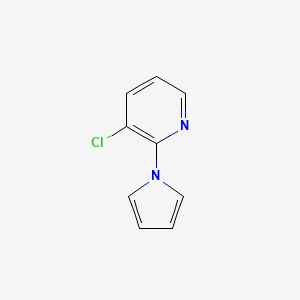

3-chloro-2-(1H-pyrrol-1-yl)pyridine

説明

特性

IUPAC Name |

3-chloro-2-pyrrol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYIIBQCQSZUBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(1H-pyrrol-1-yl)pyridine typically involves the reaction of 3-chloropyridine with pyrrole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

化学反応の分析

Types of Reactions

3-chloro-2-(1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation can lead to the formation of pyrrole-2-carboxylic acid derivatives .

科学的研究の応用

Drug Development

3-Chloro-2-(1H-pyrrol-1-yl)pyridine serves as a vital building block in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in several therapeutic areas:

- Anti-inflammatory Agents : Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Anticancer Activity : Compounds derived from this structure have been investigated for their cytotoxic effects against various cancer cell lines. Studies have shown moderate activity against ovarian cancer cells, highlighting its potential as an anticancer agent .

Materials Science

In materials science, this compound is explored for its properties as a fine chemical intermediate. Its unique structure allows it to be utilized in the development of advanced materials with specific functionalities.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Chloro-2-fluoro-5-trifluoromethylpyridine | Contains a fluorine atom instead of a pyrrole moiety | Used in agrochemicals |

| 4-(3-Chloro-5-trifluoromethyl)pyridin-2-amine | Exhibits different biological activities | Focuses on anticancer properties |

| 3-Chloro-2-hydrazinylpyridine | Contains hydrazine functionality | Known for its antimicrobial activity |

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

- Case Study on Anti-inflammatory Effects : A study demonstrated that derivatives of this compound could significantly reduce inflammatory markers in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases.

- Anticancer Research : Another investigation assessed the cytotoxicity of synthesized derivatives against multiple cancer cell lines, revealing promising results that warrant further exploration in drug development .

作用機序

The mechanism of action of 3-chloro-2-(1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of pyridine derivatives allows for targeted modifications to tune physicochemical properties. Below is a detailed comparison of 3-chloro-2-(1H-pyrrol-1-yl)pyridine with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Structural and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (-CF₃) group in 3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine introduces strong electron-withdrawing effects, increasing the compound’s stability and resistance to metabolic degradation compared to the parent compound .

- Halogen Diversity : The 3-chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine derivative demonstrates how halogenation at multiple positions can enhance reactivity in cross-coupling reactions, particularly in radiopharmaceutical labeling .

生物活性

3-Chloro-2-(1H-pyrrol-1-yl)pyridine is a compound of growing interest in pharmacology due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a chlorine atom and a pyrrole moiety. This unique arrangement contributes to its biological activity, particularly in interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity

- Studies have shown that derivatives of pyrrolopyridines, including this compound, possess significant anticancer properties. For instance, compounds based on this scaffold have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

2. Antimicrobial Properties

- This compound has also been evaluated for its antimicrobial activity. In vitro studies suggest it may inhibit the growth of certain bacterial strains, though specific data on this compound is limited. However, related pyrrolopyridine derivatives have shown promising results against Mycobacterium tuberculosis and other pathogens .

3. Neuroprotective Effects

- There is emerging evidence suggesting that compounds similar to this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are proposed mechanisms .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

The mechanisms underlying the biological activities of this compound are multifaceted:

Anticancer Mechanisms:

- Induction of apoptosis through the activation of caspases.

- Inhibition of key signaling pathways involved in cell proliferation.

Antimicrobial Mechanisms:

- Disruption of bacterial cell wall synthesis.

- Interference with metabolic pathways crucial for bacterial survival.

Neuroprotective Mechanisms:

- Reduction of oxidative stress markers.

- Modulation of neuroinflammatory responses.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-chloro-2-(1H-pyrrol-1-yl)pyridine and structurally related pyridine derivatives?

Methodological Answer:

The synthesis of pyridine derivatives typically involves condensation reactions or nucleophilic substitution. For example, (E)-3-chloro-2-(2-(2-methylbenzylidene)hydrazinyl)pyridine was synthesized via Schiff base formation using hydrazine and aldehydes under reflux conditions . Optimize reaction parameters (e.g., solvent polarity, temperature) to enhance yield. For halogenated pyridines, catalytic cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) may introduce substituents like pyrrole rings. Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical to isolate the target compound .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H NMR : Confirm proton environments; compare chemical shifts with predicted values (e.g., pyrrole protons at δ 6.2–6.8 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns.

- X-ray Diffraction : Determine crystal packing and bond lengths. For monoclinic systems (e.g., space group Pbca), refine data using SHELXL .

- Elemental Analysis : Verify purity by matching experimental and theoretical C/H/N ratios .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

Storage conditions depend on functional groups. Chlorinated pyridines with hygroscopic substituents (e.g., pyrrole) should be sealed under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Use amber vials to minimize photodegradation .

Advanced: How can density functional theory (DFT) calculations enhance structural analysis of pyridine derivatives?

Methodological Answer:

DFT (e.g., Gaussian 09W) predicts molecular geometry, vibrational frequencies (FT-IR/Raman), and electronic properties (HOMO-LUMO gaps). Compare optimized structures with crystallographic data to validate bond angles and torsional conformations. For example, hydrazone-pyridine derivatives showed <0.05 Å deviation between DFT-predicted and X-ray-measured bond lengths . Use B3LYP/6-311G(d,p) basis sets for balanced accuracy and computational cost .

Advanced: What strategies are effective for refining crystallographic data of halogenated pyridines using SHELX?

Methodological Answer:

- Data Collection : Use high-resolution (≤1.0 Å) single-crystal X-ray data to resolve Cl and N positions.

- SHELXL Refinement : Apply restraints for disordered atoms (e.g., pyrrole rings) and anisotropic displacement parameters. For monoclinic systems, refine lattice parameters (e.g., a = 14.6638 Å, b = 7.7522 Å) iteratively .

- Validation : Check R-factors (target R₁ < 0.05) and residual electron density maps to identify modeling errors .

Advanced: How to resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

- NMR Discrepancies : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and tautomeric equilibria. For example, proton exchange in hydrazone derivatives may shift peaks .

- Vibrational Modes : Assign FT-Raman bands using scaled DFT frequencies. Adjust scaling factors (0.96–0.98) to align with experimental data .

- Crystallographic vs. DFT Geometry : Use root-mean-square deviations (RMSD) to quantify structural mismatches and refine computational models .

Advanced: How to optimize reaction conditions for introducing trifluoromethyl groups to pyridine derivatives?

Methodological Answer:

- Catalytic Systems : Employ Pd-catalyzed C–H activation with CF₃ sources (e.g., Togni’s reagent). Optimize ligand choice (e.g., BrettPhos) for regioselectivity .

- Solvent Effects : Use polar aprotic solvents (e.g., THF) to stabilize intermediates. Pre-cool reagents (-10°C) to control exothermic reactions .

- Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography. Monitor by TLC (Rf ~0.3 in hexane:EtOAc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。